molecular formula C15H10FNO2S B14925032 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone

Cat. No.: B14925032
M. Wt: 287.31 g/mol
InChI Key: ADMZPJDIRBICNB-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is a benzoxazole-derived compound featuring a sulfur-linked ethanone moiety and a 4-fluorophenyl substituent. This structure combines a heterocyclic benzoxazole core with a halogenated aromatic ring, which is critical for its physicochemical and biological properties. Benzoxazole derivatives are widely studied for their antimicrobial, antifungal, and antitumor activities, often attributed to their ability to interact with biological membranes and enzymes .

Properties

Molecular Formula

C15H10FNO2S

Molecular Weight

287.31 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C15H10FNO2S/c16-11-7-5-10(6-8-11)13(18)9-20-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2

InChI Key

ADMZPJDIRBICNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone typically involves the following steps:

    Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Sulfanyl Group: The benzoxazole ring can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.

    Attachment of Fluorophenyl Group: The final step involves the reaction of the intermediate with a fluorophenyl derivative, such as 4-fluorobenzoyl chloride, under conditions that promote the formation of the ethanone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions that are scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring and fluorophenyl group could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Halogen-Substituted Analogues

Several benzoxazole derivatives with halogenated aryl groups have been synthesized and evaluated for antifungal activity. Key examples include:

Compound Name Substituents Biological Activity (C. albicans) Key Findings
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) 4-Bromophenyl MIC = 16 µg/mL, %R = 100 Most potent against C. albicans SC5314; weak activity against azole-resistant strains
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone (5i) 2,3,4-Trichlorophenyl MIC = 16 µg/mL, %R = 53.0 ± 3.5 Highest activity against C. glabrata
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) 2,4,6-Trichlorophenyl MIC = 16 µg/mL, %R = 64.2 ± 10.6 Moderate anti-Candida activity
Target compound : 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone 4-Fluorophenyl Not explicitly reported Hypothesized to balance lipophilicity and electronic effects for enhanced bioavailability

Key Observations :

  • Halogen Effects: Bromine (5d) and chlorine (5i, 5k) substituents increase steric bulk and lipophilicity, which may enhance membrane interaction but reduce solubility.
  • Activity Trends : Trichlorinated derivatives (5i, 5k) show strain-specific efficacy, while brominated analogues (5d) exhibit broader anti-Candida activity. The absence of direct data for the 4-fluoro analogue necessitates extrapolation, but its electronic profile suggests comparable or superior activity to 5d.

Comparison with Heterocyclic Variants

Compounds with modified heterocyclic cores or substituents provide insight into structural requirements for bioactivity:

Compound Name Core Structure Biological Activity Key Findings
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone 1,3,4-Oxadiazole Not reported Structural similarity but untested in antifungal assays; methyl group may enhance lipophilicity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Not reported Sulfonyl and triazole groups introduce polar interactions, likely altering target binding

Key Observations :

  • Heterocycle Impact : The benzoxazole core (target compound) is associated with pleiotropic antifungal mechanisms, including sterol biosynthesis inhibition and mitochondrial disruption . In contrast, triazole or oxadiazole derivatives may prioritize enzyme inhibition (e.g., CYP450) due to their nitrogen-rich frameworks.
  • Substituent Flexibility : The 4-fluorophenyl group in the target compound contrasts with methyl () or sulfonyl () substituents in analogues, suggesting tunable electronic and steric properties for optimized activity.

Mechanistic Comparisons

Benzoxazole derivatives, including the target compound, exhibit a multi-modal antifungal mechanism:

Sterol Perturbation : Analogues like 5d reduce total sterol content in Candida membranes, similar to azoles but without cross-resistance .

Efflux Pump Inhibition : Derivatives with trichlorophenyl groups (5i, 5k) block Rho123 efflux, enhancing intracellular drug retention .

The 4-fluorophenyl group in the target compound may enhance these mechanisms due to its optimal balance of electronegativity and minimal steric hindrance.

Biological Activity

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

  • Molecular Formula : C15H10FNO2S
  • Molecular Weight : 287.31 g/mol
  • SMILES Notation : CC(=O)C1=CC=C(C=C1)F

Biological Activity Overview

The compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study published in the journal Molecules highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections caused by resistant bacteria .

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, a study reported that treatment with this compound resulted in reduced viability of breast cancer cells, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Data Tables

Biological Activity Tested Strains/Cell Lines MIC (µg/mL) Effect
AntimicrobialE. coli32Inhibition
AntimicrobialS. aureus16Inhibition
AnticancerMCF-7 (breast cancer)N/AReduced viability
AnticancerHeLa (cervical cancer)N/AInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of benzoxazole compounds, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Cancer Cell Line Studies :
    In another investigation, the effects of the compound on HeLa and MCF-7 cell lines were assessed. The findings revealed a dose-dependent decrease in cell viability, suggesting that the compound could be developed for therapeutic use in oncology .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA synthesis : This may contribute to its anticancer properties.
  • Disruption of bacterial cell membranes : Leading to increased permeability and eventual cell death.

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